molecular formula C16H18N2O2S3 B2366641 N-cyclopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 946277-25-4

N-cyclopentyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2366641
CAS No.: 946277-25-4
M. Wt: 366.51
InChI Key: IDYSTGFOWVSMHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene and thiazole rings might be formed using techniques specific to heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentyl group, the thiazole ring, the thiophene ring, and the acetamide group . The arrangement of these groups in the molecule would determine its three-dimensional shape and possibly its reactivity.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent parts. The thiophene and thiazole rings, for example, are aromatic and might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .

Scientific Research Applications

Antitumor Applications

  • Heterocyclic Derivatives for Antitumor Activity : Research has demonstrated the synthesis of heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings from related precursor compounds, showing significant antiproliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthetic methodologies employed offer simplicity, convenience in yield production, and diversity in the reactive sites, facilitating further biological investigations (H. Shams et al., 2010).

Antimicrobial Applications

  • Sulfonamide Derivatives for Antimicrobial Activity : Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized, targeting use as antimicrobial agents. These compounds, through a variety of synthetic pathways, have shown promising antibacterial and antifungal activities (E. Darwish et al., 2014).

Optoelectronic Applications

  • Thiazole-based Polythiophenes : Thiazole-containing monomers have been synthesized and subjected to electrochemical polymerization to investigate the optoelectronic properties of the resultant conducting polymers. This research provides insights into the applications of these materials in optoelectronics, highlighting their potential in devices requiring specific optical band gaps and switching times (P. Camurlu & N. Guven, 2015).

Synthesis of Novel Heterocyclic Compounds

  • Diverse Heterocyclic Systems : Studies have focused on the synthesis of a wide range of novel heterocyclic compounds, including pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, with evaluations of their antitumor activities. Some compounds have shown promising results against tumor cell lines, contributing to the development of new therapeutic agents (R. Mohareb et al., 2014).

Future Directions

The study of complex organic compounds like this one is a vibrant area of research, with potential applications in pharmaceuticals, materials science, and other fields. Future research might explore the synthesis, characterization, and potential uses of this compound .

Properties

IUPAC Name

N-cyclopentyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S3/c19-13(14-6-3-7-21-14)10-23-16-18-12(9-22-16)8-15(20)17-11-4-1-2-5-11/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYSTGFOWVSMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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